molecular formula C9H11NO2 B13304289 2-(4-Methylpyridin-3-yl)propanoic acid

2-(4-Methylpyridin-3-yl)propanoic acid

Cat. No.: B13304289
M. Wt: 165.19 g/mol
InChI Key: JEAXOOHDLDGSFI-UHFFFAOYSA-N
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Description

2-(4-Methylpyridin-3-yl)propanoic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpyridin-3-yl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst .

Another method involves the catalytic protodeboronation of pinacol boronic esters, which allows for the formal anti-Markovnikov hydromethylation of alkenes . This method utilizes a radical approach and can be paired with a Matteson–CH2–homologation.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-Methylpyridin-3-yl)propanoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methylpyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinepropionic acid: Similar in structure but with the pyridine ring attached at a different position.

    2-Pyridinepropionic acid: Another structural isomer with the pyridine ring attached at the 2-position.

    3-(4-Pyridinyl)propanoic acid: Similar compound with the pyridine ring attached at the 4-position.

Uniqueness

2-(4-Methylpyridin-3-yl)propanoic acid is unique due to the presence of the methyl group at the 4-position of the pyridine ring. This structural feature may confer specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(4-methylpyridin-3-yl)propanoic acid

InChI

InChI=1S/C9H11NO2/c1-6-3-4-10-5-8(6)7(2)9(11)12/h3-5,7H,1-2H3,(H,11,12)

InChI Key

JEAXOOHDLDGSFI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C(C)C(=O)O

Origin of Product

United States

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